molecular formula C10H16O B14640195 2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane CAS No. 54478-44-3

2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane

Cat. No.: B14640195
CAS No.: 54478-44-3
M. Wt: 152.23 g/mol
InChI Key: FDZVPGIFEBSXGG-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane is an organic compound with the molecular formula C10H16O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is also known by other names such as (Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane and (Z)-Myroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane typically involves the epoxidation of a conjugated diene. One common method is the reaction of 2,3-dimethyl-1,3-butadiene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide ring at the double bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process would likely be optimized for yield and purity, with considerations for cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Various oxidized products, depending on the specific conditions.

    Reduction: Diols are typically formed.

    Substitution: Substituted oxirane derivatives.

Scientific Research Applications

2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane is unique due to its specific stereochemistry and the presence of both an epoxide ring and a conjugated diene system. This combination of features makes it a valuable compound for studying the reactivity of epoxides and conjugated dienes .

Properties

CAS No.

54478-44-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,3-dimethyl-2-(4-methylpenta-2,4-dienyl)oxirane

InChI

InChI=1S/C10H16O/c1-8(2)6-5-7-10(4)9(3)11-10/h5-6,9H,1,7H2,2-4H3

InChI Key

FDZVPGIFEBSXGG-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)(C)CC=CC(=C)C

Origin of Product

United States

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